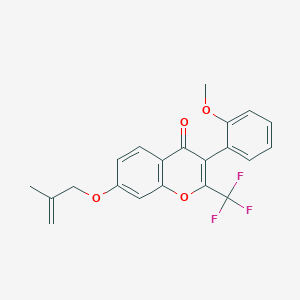

3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O4/c1-12(2)11-27-13-8-9-15-17(10-13)28-20(21(22,23)24)18(19(15)25)14-6-4-5-7-16(14)26-3/h4-10H,1,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFQXISJHMFMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chromen-4-one Core: This step often involves the cyclization of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Allylation: The allyloxy group is introduced by reacting the chromen-4-one derivative with an allyl halide (such as allyl bromide) in the presence of a base like sodium hydride or potassium carbonate.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under specific conditions, often involving a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or potassium permanganate for oxidative cleavage.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Epoxides: From oxidation of the allyloxy group.

Dihydro derivatives: From reduction of the chromen-4-one core.

Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, chromen-4-one derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

Medicinally, compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The specific functional groups in this compound may enhance its activity and selectivity towards certain biological targets.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methoxy and allyloxy groups may influence the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings

Trifluoromethyl vs. Methyl/Hydroxyl Groups

- The 2-CF₃ group in the target compound increases electron-withdrawing effects compared to methyl or hydroxyl groups, enhancing resistance to oxidative degradation .

- In contrast, 2-methyl derivatives (e.g., 3-(2-Chloro-6-fluorophenyl)-2-methyl-chromen-4-one) exhibit lower metabolic stability due to weaker electron withdrawal .

7-Allyloxy vs. 7-Alkoxy/Aminoethoxy: The 2-methylallyloxy group introduces a reactive double bond, which may participate in covalent binding or metabolic oxidation, unlike inert alkoxy chains (e.g., 7-propoxy) .

Biological Activity Trends Compounds with 2-CF₃ and 7-alkoxy groups (e.g., the target compound) show superior acetylcholinesterase (AChE) inhibition compared to hydroxylated analogs, likely due to enhanced hydrophobic interactions . Piperidinylmethyl or aminoethoxy substituents (e.g., in compound 10 from ) improve solubility but may reduce blood-brain barrier penetration due to increased polarity .

Biological Activity

The compound 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is a member of the chromone family, which has gained attention due to its diverse biological activities. Chromones are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific chromone derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical formula for the compound is . The structural components include:

- 2-Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Trifluoromethyl group : Enhances metabolic stability and increases biological activity through strong electron-withdrawing effects.

- Allyloxy group : May influence the compound's reactivity and interaction with enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group allows for strong interactions with enzyme active sites through hydrogen bonding and halogen bonding. This has been shown to enhance the inhibition of cholinesterases and other target enzymes, as demonstrated in various studies .

- Antioxidant Properties : Compounds containing chromone structures often exhibit significant antioxidant activity. The presence of the methoxy group may enhance electron donation capabilities, contributing to free radical scavenging activities .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of chromones can induce cytotoxic effects in cancer cell lines, including breast cancer (MCF-7) cells. The specific compound's structure suggests potential for selective cytotoxicity due to its unique substituents .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of chromone derivatives. The following observations were made:

- The trifluoromethyl group increases membrane permeability and interaction with target proteins.

- Substituents such as methoxy groups can modulate the electron density on aromatic rings, affecting binding affinity and selectivity towards targets .

Case Studies

- Cholinesterase Inhibition : A study evaluated various chromone derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts .

- Antioxidant Activity Assessment : A comparative analysis of antioxidant properties using DPPH radical scavenging assays revealed that the target compound demonstrated moderate antioxidant activity, supporting its potential use in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with the formation of the chromen-4-one core. A typical approach involves:

- Step 1 : Alkylation of a phenolic precursor (e.g., 7-hydroxy-chromen-4-one) with 2-methylallyl bromide under basic conditions (K₂CO₃, DMF, 60–80°C) to introduce the allyloxy group .

- Step 2 : Electrophilic substitution at the 3-position using a 2-methoxyphenyl Grignard reagent, followed by trifluoromethylation via radical-initiated methods (e.g., Umemoto’s reagent) .

- Key Variables : Solvent polarity (DMF vs. THF), temperature control (to avoid side reactions), and stoichiometric ratios of trifluoromethylating agents. Yields range from 45–65%, with impurities often arising from incomplete trifluoromethylation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regioselectivity of substituents. The trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹⁹F NMR .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves the planar chromen-4-one core and non-covalent interactions (e.g., π-π stacking between aromatic rings and C–H···O hydrogen bonds). Disorder in the 2-methylallyl group may require refinement with occupancy constraints .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected m/z ~420.1) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length anomalies or disorder) be resolved for this compound?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for the 2-methylallyl group, which often exhibits rotational freedom. Apply isotropic displacement parameter (Ueq) constraints to overlapping atoms .

- Validation Tools : Employ Rint (<5%) and GooF (0.9–1.1) metrics. Cross-validate with Hirshfeld surface analysis to detect weak interactions missed in initial refinements .

- Case Study : In a 2012 study, a 19:1 ratio of disordered components was resolved by partial occupancy refinement, reducing the R-factor from 0.10 to 0.048 .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- SAR Analysis : Replace the 2-methylallyloxy group with bulkier alkoxy chains (e.g., cyclopropylmethoxy) to enhance lipophilicity and membrane permeability. Alternatively, substitute the trifluoromethyl group with a sulfonamide to improve hydrogen-bonding capacity .

- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict interactions with COX-2 or CYP450 enzymes. Molecular dynamics simulations assess stability of the chromen-4-one core in hydrophobic binding pockets .

- Experimental Validation : Test modified analogs in enzyme inhibition assays (IC₅₀) and compare with parent compound. For example, a 2024 study showed that replacing methoxy with hydroxy groups increased antioxidant activity by 30% .

Q. How do π-π stacking interactions in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer :

- Crystal Engineering : The planar chromen-4-one core participates in offset π-π interactions (3.5–4.0 Å spacing), stabilizing the lattice and reducing solubility. Introducing polar substituents (e.g., hydroxyl groups) disrupts stacking, enhancing aqueous solubility but reducing thermal stability .

- Thermal Analysis : DSC/TGA data show melting points correlate with stacking density. For example, a derivative with stronger π-π interactions (mp 218°C) exhibited lower solubility in DMSO than a disordered analog (mp 195°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.